molecular formula C7H7ClOS B8572643 ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL

( 5-CHLORO-2-SULFANYLPHENYL)METHANOL

Cat. No.: B8572643
M. Wt: 174.65 g/mol
InChI Key: VJTBYIVDTPQLIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is an organosulfur compound characterized by the presence of a thiophenol group substituted with a chlorine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL typically involves the chlorination of 2-(hydroxymethyl)thiophenol. One common method is the reaction of 2-(hydroxymethyl)thiophenol with thionyl chloride (SOCl₂) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

( 5-CHLORO-2-SULFANYLPHENYL)METHANOL undergoes various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiols or disulfides.

    Substitution: Various substituted thiophenols depending on the nucleophile used.

Scientific Research Applications

( 5-CHLORO-2-SULFANYLPHENYL)METHANOL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of ( 5-CHLORO-2-SULFANYLPHENYL)METHANOL involves its interaction with various molecular targets. The thiophenol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorothiophenol: Similar structure but lacks the hydroxymethyl group.

    2-(Hydroxymethyl)thiophenol: Similar structure but lacks the chlorine atom.

    4-Bromo-2-(hydroxymethyl)thiophenol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

( 5-CHLORO-2-SULFANYLPHENYL)METHANOL is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wider range of chemical modifications and applications compared to its analogs.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

(5-chloro-2-sulfanylphenyl)methanol

InChI

InChI=1S/C7H7ClOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2

InChI Key

VJTBYIVDTPQLIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)S

Origin of Product

United States

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